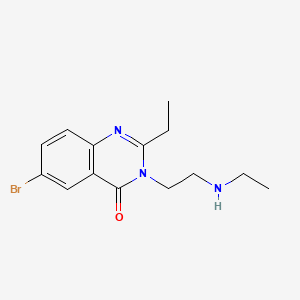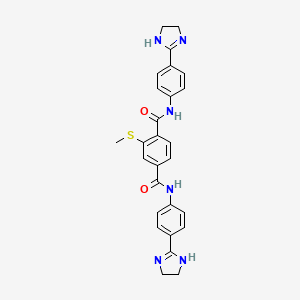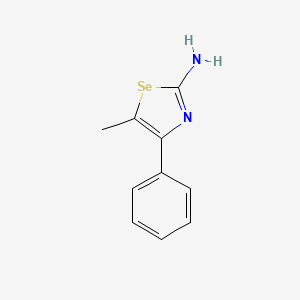
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine is a chemical compound known for its unique structure and properties It belongs to the class of selenazoles, which are heterocyclic compounds containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a selenourea derivative with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it to selenol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted selenazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols. Substitution reactions can lead to a variety of substituted selenazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1,3-selenazol-2(3H)-imine: Lacks the methyl group at the 5-position.
5-Methyl-1,3-selenazol-2(3H)-imine: Lacks the phenyl group at the 4-position.
4-Methyl-1,3-selenazol-2(3H)-imine: Lacks the phenyl group at the 4-position and has a methyl group at the 4-position instead.
Uniqueness
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
7496-57-3 |
|---|---|
Fórmula molecular |
C10H10N2Se |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
5-methyl-4-phenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C10H10N2Se/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) |
Clave InChI |
QVYKMFSPMVZSCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C([Se]1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



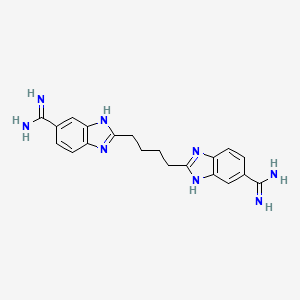
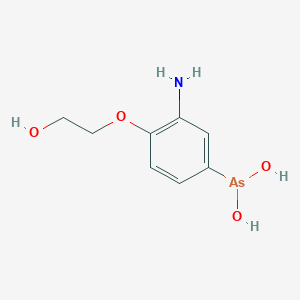
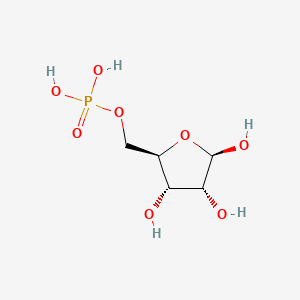
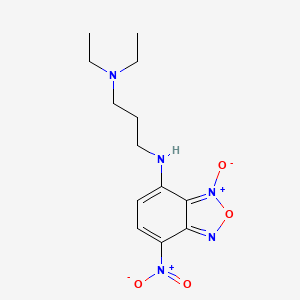
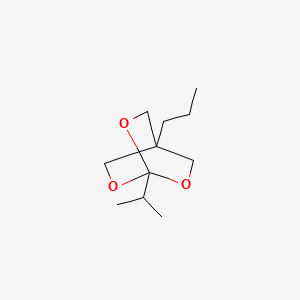


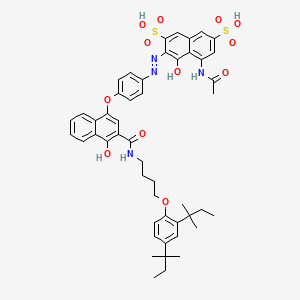
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
